Superior Potency Over PP2 in Cellular Models of CML
In head-to-head cellular assays using Philadelphia chromosome-positive (Ph+) K-562 and Meg-01 myeloid leukemia cells, A 419259 demonstrates 30- to 100-fold greater potency compared to the widely used Src family kinase inhibitor PP2. A 419259 blocks Src kinase autophosphorylation with an IC50 between 0.1 and 0.3 μM, whereas PP2 requires concentrations between 3 and 10 μM to achieve comparable inhibition .
| Evidence Dimension | Cellular potency (inhibition of Src kinase autophosphorylation) |
|---|---|
| Target Compound Data | IC50: 0.1 - 0.3 μM |
| Comparator Or Baseline | PP2: IC50: 3 - 10 μM |
| Quantified Difference | A 419259 is 30- to 100-fold more potent than PP2 |
| Conditions | Ph+ K-562 and Meg-01 myeloid leukemia cell lines |
Why This Matters
This substantial difference in cellular potency means that PP2 cannot achieve equivalent target engagement at the same concentrations, making it an unsuitable substitute for A 419259 in experiments requiring robust SFK inhibition.
